molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B2703812
CAS RN: 902624-89-9
M. Wt: 383.447
InChI Key: TWPUPAXFVAEOSF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinone, a class of organic compounds that are often used in the synthesis of pharmaceuticals . The presence of the methoxyphenyl and methylbenzoyl groups suggest that this compound could have unique properties compared to other quinolinones.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the methoxyphenyl and methylbenzoyl groups attached at the 1 and 3 positions, respectively . The exact 3D structure would depend on the specific stereochemistry of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinolinone core would likely make the compound polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Environmental Impact and Fate of Related Compounds

  • Parabens in Aquatic Environments : A study reviews the occurrence, fate, and behavior of parabens, including their presence in wastewater, surface water, and sediments. Parabens, structurally related to various phenolic compounds, show environmental persistence and potential for endocrine disruption. This research underscores the importance of understanding the environmental fate of synthetic organic compounds, including quinolines and their derivatives, for environmental monitoring and pollution control strategies (Haman et al., 2015).

Pharmaceutical Applications

  • Tetrahydroisoquinolines in Therapeutics : A review highlights the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015. These compounds, including various quinoline derivatives, have shown potential in treating cancer, malaria, CNS disorders, and metabolic diseases. Their broad therapeutic activities underscore the importance of quinoline derivatives in drug discovery and development (Singh & Shah, 2017).

Antioxidant Applications

  • Applications of Redox Mediators : This review discusses the use of redox mediators, including phenolic compounds, in treating organic pollutants through enzymatic degradation. The efficiency of these processes in degrading recalcitrant compounds highlights the potential of quinoline derivatives as redox mediators in environmental remediation efforts (Husain & Husain, 2007).

Chemopreventive and Chemotherapeutic Research

  • Nonsteroidal Antiestrogens : The review focuses on the development of nonsteroidal antiestrogens for treating hormone-dependent breast cancer. The search for effective antiestrogens involves the exploration of various chemical classes, including quinoline derivatives, to block estrogen action fully. This area of research is crucial for advancing breast cancer treatment options (Magarian et al., 1994).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinolinones exhibit biological activity, and the methoxyphenyl and methylbenzoyl groups could potentially enhance or modify this activity .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUPAXFVAEOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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